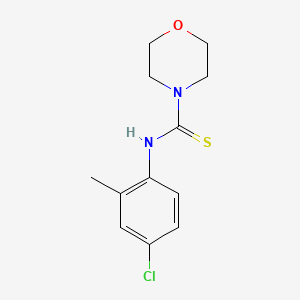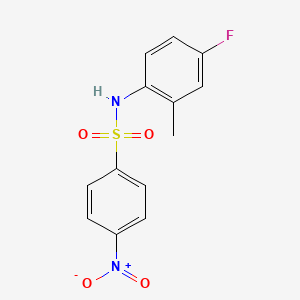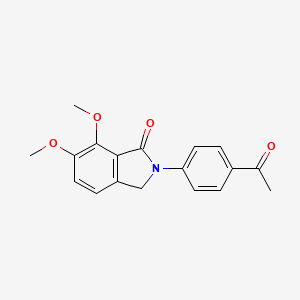![molecular formula C18H12N2O3S2 B5863623 4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)
4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate, commonly known as MPTI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. MPTI is a thiocyanate derivative of 2-naphthalenyl acetic acid and is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of MPTI involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and cancer development. MPTI binds to the active site of COX-2 and prevents its activity, leading to a reduction in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
MPTI has been shown to have significant biochemical and physiological effects. Studies have shown that MPTI reduces the production of prostaglandins, which are involved in inflammation and pain. MPTI has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to a reduction in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
MPTI has several advantages and limitations for lab experiments. One of the main advantages of MPTI is its high purity and yield, which makes it easy to use in lab experiments. MPTI is also stable under a wide range of conditions, making it suitable for various applications. However, one of the main limitations of MPTI is its cost, which can be a significant barrier for some researchers.
Orientations Futures
There are several future directions for the study of MPTI. One of the most significant directions is the development of MPTI-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the study of the structure-activity relationship of MPTI, which can help in the development of more potent and selective inhibitors of COX-2. Additionally, the study of MPTI in other fields such as material science and catalysis can lead to the development of new materials and processes.
Méthodes De Synthèse
The synthesis of MPTI involves the reaction of 2-naphthalenyl acetic acid with p-toluenesulfonyl isocyanate in the presence of triethylamine as a catalyst. The resulting product is then treated with ammonium thiocyanate to obtain MPTI in high yield and purity. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
MPTI has shown promising results in various scientific research applications. One of the most significant applications of MPTI is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that MPTI inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development.
Propriétés
IUPAC Name |
[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c1-12-6-8-13(9-7-12)25(22,23)20-16-10-17(24-11-19)18(21)15-5-3-2-4-14(15)16/h2-10H,1H3/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJHTTIREZNXSE-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)
![N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5863565.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B5863588.png)




![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)
![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)
